molecular formula C6H5ClF2N2 B12843070 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Cat. No.: B12843070
M. Wt: 178.57 g/mol
InChI Key: RCAXJVFYGXAOHO-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloro group, a difluorocyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the reaction of 2,2-difluorocyclopropanecarbonyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Chloro-1-(2,2-difluorocyclopropyl)ethyl-1H-pyrazole
  • 4-Chloro-1-(2,2-difluorocyclopropyl)methyl-3,3-dimethylpiperidine

Comparison: Compared to similar compounds, 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The presence of the difluorocyclopropyl group can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

4-chloro-1-(2,2-difluorocyclopropyl)pyrazole

InChI

InChI=1S/C6H5ClF2N2/c7-4-2-10-11(3-4)5-1-6(5,8)9/h2-3,5H,1H2

InChI Key

RCAXJVFYGXAOHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)Cl

Origin of Product

United States

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